Cas no 10403-47-1 (2-bromo-5-nitro-aniline)
2-bromo-5-nitro-aniline Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-nitroaniline
- Benzenamine, 2-bromo-5-nitro-
- 2-bromo-5-nitrobenzenamine
- 2-Brom-5-nitro-anilin
- 2-bromo-5-nitrophenylamine
- 4-nitro-2-aminobromobenzene
- 6-bromo-3-nitroaniline
- Benzenamine,2-bromo-5-nitro
- Aniline,2-bromo-5-nitro- (6CI,7CI,8CI)
- (2-Bromo-5-nitrophenyl)amine
- 3-Amino-4-bromonitrobenzene
- 2-Bromo-5-nitro-phenylamine
- BAAUCXCLMDAZEL-UHFFFAOYSA-N
- PubChem21903
- 2-bromo 5-nitroaniline
- 2-bromo-5-nitro-aniline
- KSC493S0L
- Jsp000408
- 2-Bromo-5-nitroanilin
- PS-5535
- BB 0304172
- J-640258
- EINECS 233-874-9
- BCP05873
- 10403-47-1
- A800879
- NS00023275
- W-108828
- InChI=1/C6H5BrN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H
- FT-0611494
- SY033185
- AKOS000267668
- DTXSID50146225
- MFCD00051578
- CHEMBL106285
- AM806832
- J-800257
- SCHEMBL398996
- F8889-2057
- 2-Bromo-5-nitroaniline, 97%
- AC-25109
- EN300-112742
- AE-641/00135024
- B3041
- CS-W002243
- DB-027872
- aniline, 2-bromo-5-nitro-
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- MDL: MFCD00051578
- Inchi: 1S/C6H5BrN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
- InChI Key: BAAUCXCLMDAZEL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1N)[N+](=O)[O-]
- BRN: 2803492
Computed Properties
- Exact Mass: 215.95300
- Monoisotopic Mass: 215.953
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 71.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Yellow brown powder
- Density: 1.7917 (rough estimate)
- Melting Point: 138.0 to 142.0 deg-C
- Boiling Point: 334.5 °C at 760 mmHg
- Flash Point: 156.1 °C
- Refractive Index: 1.5150 (estimate)
- Water Partition Coefficient: Slightly soluble
- PSA: 71.84000
- LogP: 3.04390
- Solubility: Slightly soluble in water.
2-bromo-5-nitro-aniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
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Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R36/37/38
- Packing Group:III
- Hazard Level:6.1
2-bromo-5-nitro-aniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-bromo-5-nitro-aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3041-5g |
2-bromo-5-nitro-aniline |
10403-47-1 | 96.0%(GC) | 5g |
¥890.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3041-25g |
2-bromo-5-nitro-aniline |
10403-47-1 | 96.0%(GC) | 25g |
¥2990.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B602A-25g |
2-bromo-5-nitro-aniline |
10403-47-1 | 97% | 25g |
¥501.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B602A-100g |
2-bromo-5-nitro-aniline |
10403-47-1 | 97% | 100g |
¥1341.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B602A-5g |
2-bromo-5-nitro-aniline |
10403-47-1 | 97% | 5g |
¥119.0 | 2022-06-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B137959-100g |
2-bromo-5-nitro-aniline |
10403-47-1 | ≥97% | 100g |
¥956.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B137959-1g |
2-bromo-5-nitro-aniline |
10403-47-1 | ≥97% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B137959-25g |
2-bromo-5-nitro-aniline |
10403-47-1 | ≥97% | 25g |
¥278.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B137959-5g |
2-bromo-5-nitro-aniline |
10403-47-1 | ≥97% | 5g |
¥73.90 | 2023-09-04 | |
| Alichem | A012001167-100g |
2-Bromo-5-nitroaniline |
10403-47-1 | 98% | 100g |
$240.00 | 2023-09-04 |
2-bromo-5-nitro-aniline Suppliers
2-bromo-5-nitro-aniline Related Literature
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1. 171. Some derivatives of benz-1-thia-2 : 3-diazole, the nature of the thiadiazole ring, and a note on the thiolation of 2-chloro-5-nitroanilineHerbert H. Hodgson,Douglas P. Dodgson J. Chem. Soc. 1948 870
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3. CCCV.—Nitration of halogenophenylarsinic acidsHarry James Barber J. Chem. Soc. 1929 2333
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Rajesh Mannancherry,Michel Rickhaus,Daniel H?ussinger,Alessandro Prescimone,Marcel Mayor Chem. Sci. 2018 9 5758
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5. 418. The reactivity of groups in substituted acridones. Part I. Replacement of nitro-groups by piperidyl and piperazylHugh B. Nisbet,Adam B. Goodlet J. Chem. Soc. 1932 2772
Additional information on 2-bromo-5-nitro-aniline
Professional Introduction to 2-bromo-5-nitro-aniline (CAS No. 10403-47-1)
2-bromo-5-nitro-aniline, with the chemical formula C₆H₅BrN₂O₂, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number 10403-47-1, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The unique structural features of 2-bromo-5-nitro-aniline, including the presence of both bromine and nitro substituents on an aniline backbone, make it a valuable building block for further functionalization and derivatization.
The chemical properties of 2-bromo-5-nitro-aniline are influenced by the electron-withdrawing effects of the nitro group and the electron-donating nature of the bromine atom. These substituents contribute to its reactivity in various organic transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed hydrogenation. The compound's solubility in common organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO) further enhances its utility in synthetic protocols.
In recent years, 2-bromo-5-nitro-aniline has been extensively studied for its potential applications in pharmaceutical chemistry. Researchers have explored its role as a precursor in the synthesis of antimicrobial agents, anticancer drugs, and neuroactive compounds. The nitro group can be reduced to an amine, providing a pathway to more complex amines that are crucial in drug design. Additionally, the bromine atom can be displaced by various nucleophiles, enabling the introduction of diverse functional groups.
One of the most notable applications of 2-bromo-5-nitro-aniline is in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in synthesizing inhibitors of tyrosine kinases, which are implicated in cancer progression. The structural motif present in 2-bromo-5-nitro-aniline allows for precise modifications that can enhance binding affinity to target proteins. This has led to the discovery of novel compounds with promising pharmacological properties.
The synthesis of 2-bromo-5-nitro-aniline typically involves the nitration of aniline followed by bromination. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making 2-bromo-5-nitro-aniline more accessible for research purposes. Modern techniques such as flow chemistry and catalytic processes have further streamlined its production, ensuring a reliable supply for industrial and academic applications.
In addition to its pharmaceutical relevance, 2-bromo-5-nitro-aniline has found applications in materials science. Its ability to participate in polymerization reactions makes it a useful monomer for creating functionalized polymers with specific properties. These polymers can be tailored for use in coatings, adhesives, and even electronic materials, showcasing the broad utility of this compound beyond traditional organic synthesis.
The environmental impact of using 2-bromo-5-nitro-aniline is also a subject of interest. While it is not classified as a hazardous substance under current regulations, proper handling and disposal procedures must be followed to minimize environmental exposure. Researchers are continuously exploring greener synthetic routes to produce 2-bromo-5-nitro-aniline, aiming to reduce waste and energy consumption without compromising yield or purity.
The future prospects for 2-bromo-5-nitro-aniline are promising, with ongoing research uncovering new applications and synthetic strategies. As our understanding of molecular interactions deepens, compounds like 2-bromo-5-nitro-aniline will continue to play a pivotal role in advancing drug discovery and material science. The versatility of this intermediate ensures that it will remain a cornerstone in synthetic chemistry for years to come.
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